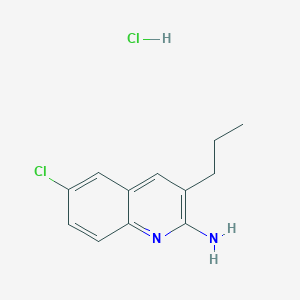
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, a cyclohexyl ring with an ethynyl substituent, and a diphenylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with an ethynyl substituent can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions.
Introduction of the Diphenylsilane Moiety: The diphenylsilane group is introduced via a hydrosilylation reaction, where a silane reagent reacts with an alkyne in the presence of a catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction, using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl group or other unsaturated moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl, ethynyl, and diphenylsilane groups, which can participate in different chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound useful in various synthetic and research applications.
類似化合物との比較
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar hydrosilylation reactions.
Cyclohexylmethanol: Shares the cyclohexyl ring structure.
Diphenylsilane: Contains the diphenylsilane moiety.
Uniqueness
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane is unique due to the combination of its structural features, which confer specific reactivity and properties. The presence of the ethynyl group allows for further functionalization, while the diphenylsilane moiety provides stability and compatibility with various chemical environments.
特性
分子式 |
C25H32OSi |
|---|---|
分子量 |
376.6 g/mol |
IUPAC名 |
tert-butyl-[(4-ethynylcyclohexyl)methoxy]-diphenylsilane |
InChI |
InChI=1S/C25H32OSi/c1-5-21-16-18-22(19-17-21)20-26-27(25(2,3)4,23-12-8-6-9-13-23)24-14-10-7-11-15-24/h1,6-15,21-22H,16-20H2,2-4H3 |
InChIキー |
OIVNZAJEAVVNST-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



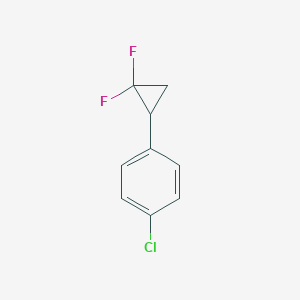
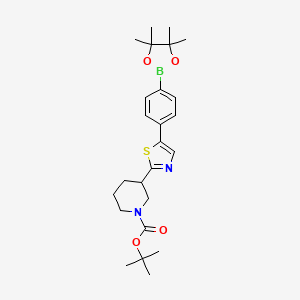

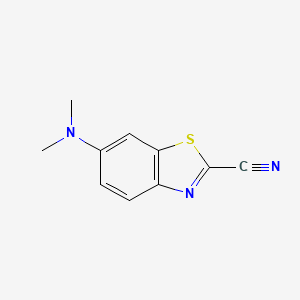
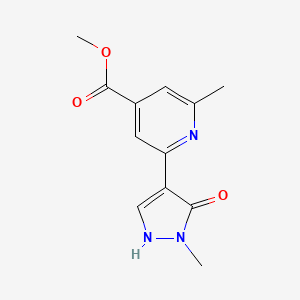
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
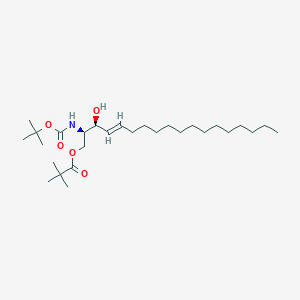
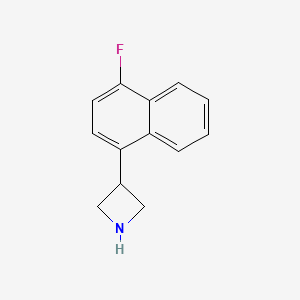
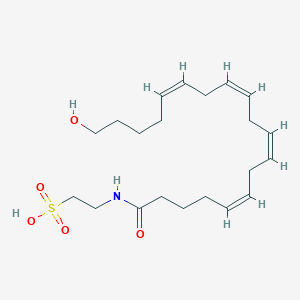
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

